molecular formula C19H22N2O3 B5068461 N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide

N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide

Cat. No.: B5068461
M. Wt: 326.4 g/mol
InChI Key: KZZPSHFKWMXPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound used for scientific research purposes. It is commonly known as A-967079 and is classified as a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. The TRPV1 receptor is known to play a crucial role in the perception of pain, heat, and inflammation. A-967079 has been extensively studied for its potential use in the treatment of various pain-related conditions.

Mechanism of Action

A-967079 is a selective N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide antagonist, which means that it blocks the activity of the this compound receptor. The this compound receptor is known to play a crucial role in the perception of pain, heat, and inflammation. By blocking the activity of the this compound receptor, A-967079 reduces pain perception and inflammation.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain perception and inflammation in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder pain and chronic cough. A-967079 does not appear to have any significant side effects or toxicity in animal studies.

Advantages and Limitations for Lab Experiments

A-967079 is a selective N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide antagonist, which makes it a useful tool for studying the role of the this compound receptor in pain perception and inflammation. Its specificity also means that it is less likely to have off-target effects, which can be a problem with non-selective compounds. However, A-967079 is not currently approved for human use, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research on A-967079. One area of interest is the potential use of A-967079 in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is the potential use of A-967079 in combination with other pain medications to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of A-967079 and its potential side effects.

Synthesis Methods

The synthesis of A-967079 involves the reaction of 4-isopropylaniline with 2-phenoxyethanol to form N-(4-isopropylphenyl)-2-phenoxyethanamine. This intermediate is then reacted with ethanediamine to yield the final product, N-(4-isopropylphenyl)-N'-(2-phenoxyethyl)ethanediamide. The synthesis process has been optimized to produce high yields of pure A-967079.

Scientific Research Applications

A-967079 has been extensively studied for its potential use in the treatment of various pain-related conditions. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. A-967079 has also been studied for its potential use in the treatment of bladder pain syndrome and chronic cough.

Properties

IUPAC Name

N-(2-phenoxyethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(2)15-8-10-16(11-9-15)21-19(23)18(22)20-12-13-24-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZPSHFKWMXPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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